5-(4-(Bromomethyl)phenyl)oxazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8BrNO |
|---|---|
Molecular Weight |
238.08 g/mol |
IUPAC Name |
5-[4-(bromomethyl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H,5H2 |
InChI Key |
PGWXSOHYPOHPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CBr)C2=CN=CO2 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for the Construction of 5 4 Bromomethyl Phenyl Oxazole and Its Analogues
Cycloaddition and Cyclocondensation Routes to the Oxazole (B20620) Core
The formation of the oxazole ring is a critical step in synthesizing 5-(4-(bromomethyl)phenyl)oxazole. Key methods for this include the Van Leusen and Bredereck reactions.
Van Leusen Oxazole Synthesis: Strategic Applications for 5-Substituted Oxazoles
The Van Leusen oxazole synthesis is a highly effective method for creating 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC), making it a strategic choice for preparing precursors to this compound. mdpi.comijpsonline.com
The mechanism of the Van Leusen reaction involves the base-induced deprotonation of TosMIC, which then reacts with an aldehyde in a [3+2] cycloaddition to form an oxazoline (B21484) intermediate. mdpi.comnih.govorganic-chemistry.org This intermediate subsequently eliminates p-toluenesulfinic acid to yield the final oxazole product. mdpi.comnih.govijpsonline.com This reaction is compatible with a wide range of aryl aldehydes, including those with bromomethyl substituents. mdpi.comnih.gov For the direct synthesis of this compound, 4-(bromomethyl)benzaldehyde (B112711) would be the selected starting material.
Table 1: Examples of Van Leusen Oxazole Synthesis with Various Aldehydes
| Aldehyde | Base/Solvent | Time (h) | Yield (%) |
| Benzaldehyde | K₂CO₃/MeOH | 2 | 85 |
| 4-Chlorobenzaldehyde | K₂CO₃/MeOH | 1.5 | 90 |
| 4-Nitrobenzaldehyde | K₂CO₃/MeOH | 1 | 92 |
| 4-Methoxybenzaldehyde | K₂CO₃/MeOH | 3 | 80 |
This table presents illustrative data and is not from a single source.
To improve reaction efficiency and align with green chemistry principles, the Van Leusen synthesis has been adapted using microwave irradiation and ionic liquids. Microwave-assisted protocols can dramatically shorten reaction times from hours to minutes. mdpi.comijpsonline.comnih.govijpsonline.com Ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), serve as recyclable, non-volatile solvents that can enhance yields and simplify product isolation. mdpi.comnih.govorganic-chemistry.orgthieme-connect.de The combination of these two techniques can provide synergistic benefits, further optimizing the synthesis of 5-substituted oxazoles. mdpi.comnih.govorganic-chemistry.orgthieme-connect.de
Bredereck Reaction: Utility in Forming Disubstituted Oxazoles
The Bredereck reaction offers a pathway to disubstituted oxazoles by reacting α-haloketones with formamide (B127407). ijpsonline.comijpsonline.comderpharmachemica.com While the classic reaction typically yields 2,4-disubstituted oxazoles, it can be adapted for the synthesis of 5-substituted oxazoles. ijpsonline.comijpsonline.com For instance, reacting 2-bromo-1-(4-methylphenyl)ethan-1-one with formamide would produce 5-(4-methylphenyl)oxazole, a direct precursor that can undergo subsequent benzylic bromination. thepharmajournal.com
Multicomponent Reactions (MCRs) for Oxazole Ring Assembly
Multicomponent reactions (MCRs) provide an efficient and atom-economical route to complex molecules by combining three or more reactants in a single step. researchgate.netnih.govbeilstein-journals.org Various MCRs can be employed for the synthesis of substituted oxazoles. researchgate.netresearchgate.netrsc.org For example, a three-component reaction involving iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles under visible light can produce 2,4,5-trisubstituted oxazoles. rsc.org To synthesize a precursor for this compound, one could use 4-methylbenzoic acid as the carboxylic acid component, which after the reaction, would yield a 5-(4-methylphenyl)oxazole derivative.
Post-Cyclization Functionalization: Introducing the Bromomethylphenyl Substituent
A common and practical approach for synthesizing this compound is the late-stage introduction of the bromomethyl group onto a 5-(4-methylphenyl)oxazole core. This strategy avoids potential complications arising from the reactive bromomethyl group during the initial ring formation.
The most prevalent method for this transformation is the free-radical bromination of the benzylic methyl group. This is typically accomplished using N-bromosuccinimide (NBS) as the brominating agent, with a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN). masterorganicchemistry.com The reaction is carried out in a suitable solvent such as carbon tetrachloride (CCl₄) and is often initiated by light or heat. masterorganicchemistry.com This selective bromination is a well-established and high-yielding method for producing the desired this compound. researchgate.net
Table 2: Comparison of Synthetic Strategies
| Strategy | Key Reactants | Key Steps | Advantages | Disadvantages |
| Direct Synthesis (Van Leusen) | 4-(Bromomethyl)benzaldehyde, TosMIC | Cycloaddition, Elimination | Fewer steps | Bromomethyl group may be unstable |
| Post-Functionalization | 4-Methylbenzaldehyde, TosMIC, NBS | Oxazole formation, Radical Bromination | Avoids reactive intermediate | Additional synthetic step |
This table provides a qualitative comparison of the two main synthetic approaches.
Direct Halogenation of Phenyl-Substituted Oxazoles
Direct halogenation of the methyl group on a phenyl-substituted oxazole is a common and straightforward method for the synthesis of bromomethyl derivatives. This approach typically involves the use of a brominating agent, often in the presence of a radical initiator.
N-Bromosuccinimide (NBS) is a widely employed reagent for the benzylic bromination of toluene (B28343) and its derivatives, and this reactivity extends to the methyl group of phenyl-substituted oxazoles. prepchem.com The reaction is typically carried out in a nonpolar solvent such as carbon tetrachloride (CCl4) and is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN). For instance, the bromination of 5-methyl-2-pentyl-4-phenyloxazole with NBS in the presence of AIBN yields 5-bromomethyl-2-pentyl-4-phenyloxazole. prepchem.com Similarly, 2-(bromomethyl)-5-phenyl-1,3-oxazole (B3419468) can be synthesized from 5-phenyl-1,3-oxazole using NBS and AIBN under reflux conditions.
Another approach involves the direct bromination using molecular bromine (Br2). For example, the treatment of 4-methyl-2-phenyloxazole with bromine in benzene (B151609) can lead to the formation of 5-bromo-4-(bromomethyl)-2-phenyloxazole. thieme-connect.de It is important to note that the regioselectivity of the bromination can be influenced by the reaction conditions and the substitution pattern on the oxazole ring. In some cases, bromination can occur on the oxazole ring itself. For example, the C-4 position of 5-substituted oxazoles can be regioselectively brominated via a 2-lithiooxazole intermediate. orgsyn.org
A study on the solar photo-thermochemical synthesis of 4-bromo-2,5-substituted oxazoles from N-arylethylamides utilized N-bromosuccinimide in dichloroethane. rsc.org The proposed mechanism involves benzylic bromination, intramolecular nucleophilic substitution to form the oxazole ring, a second benzylic bromination, and subsequent elimination and ring bromination. rsc.org
Strategies for Introducing the Bromomethyl Group on the Phenyl Ring
An alternative to direct bromination is to introduce the bromomethyl group onto the phenyl ring of a precursor molecule before the formation of the oxazole ring. This can be achieved through various synthetic routes.
One common strategy is the van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). ijpsonline.commdpi.com To synthesize a this compound, one would start with 4-(bromomethyl)benzaldehyde. The reaction between this aldehyde and TosMIC in the presence of a base like potassium carbonate in methanol (B129727) leads to the formation of the desired this compound.
Another approach involves the cyclization of precursors that already contain the bromomethylphenyl moiety. For instance, the reaction of a 4-(bromomethyl)phenacyl bromide with an amide can lead to the formation of the corresponding oxazole. While not explicitly detailing the synthesis of this compound, the general principle of using functionalized starting materials in classical oxazole syntheses like the Robinson-Gabriel or Fischer methods is applicable. ijpsonline.com
Furthermore, multi-component reactions can be employed. For example, a reaction involving 4-(bromomethyl)benzaldehyde, an amine, and a suitable coupling partner could potentially be designed to construct the oxazole ring in a single step.
Metal-Catalyzed Approaches in Oxazole Synthesis and Functionalization
Metal-catalyzed reactions have become indispensable tools in modern organic synthesis, offering high efficiency, selectivity, and functional group tolerance. Several metal-based catalytic systems have been developed for the synthesis and functionalization of oxazoles.
Copper-Catalyzed Oxidative Cyclizations
Copper catalysts have proven to be highly effective in promoting the oxidative cyclization of various precursors to form oxazoles. These reactions often proceed under mild conditions and tolerate a wide range of functional groups. One notable method is the copper(II)-catalyzed oxidative cyclization of enamides, which can be formed in situ from various starting materials. nih.govrsc.org This approach allows for the synthesis of 2,5-disubstituted oxazoles via vinylic C-H bond functionalization at room temperature. nih.gov
A highly efficient synthesis of polysubstituted oxazoles has been developed through a copper-catalyzed tandem oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds. acs.org This method provides a direct route to 2,4,5-trisubstituted oxazoles under mild conditions. acs.org Furthermore, a heterogeneous copper catalyst, MCM-41-2N-Cu(OAc)2, has been successfully used for the oxidative cyclization of benzylamines and 1,3-dicarbonyl compounds, offering the advantage of catalyst recyclability. thieme-connect.com
The reaction of benzamides and β-diketones in the presence of a copper catalyst also affords 2,4,5-trisubstituted oxazoles through successive condensation and cyclization reactions. rsc.orgrsc.org
Iron-Catalyzed Annulations
Iron, being an earth-abundant and low-cost metal, has gained significant attention as a catalyst in organic synthesis. Iron-catalyzed reactions provide a more sustainable alternative to those using precious metals. In the context of oxazole synthesis, iron catalysts have been employed in various transformations. For example, an iron-catalyzed reaction has been developed for the formation of 2-arylbenzoxazoles from o-nitrophenols and benzylic alcohols. acs.org This process involves a cascade of alcohol oxidation, nitro reduction, condensation, and dehydrogenation. acs.org While this example leads to a benzoxazole, the underlying principles of iron-catalyzed C-N and C-O bond formations are relevant to the synthesis of other oxazole derivatives. iosrjournals.org Isoxazoles can also serve as precursors for other heterocycles in iron-catalyzed or promoted reactions. researchgate.net
Gold-Catalyzed Cyclization Processes
Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the activation of alkynes and subsequent cyclization reactions. d-nb.info Gold-catalyzed reactions have been successfully applied to the synthesis of polysubstituted oxazoles. One approach involves a one-pot reaction of an amide, an alkyne, and an aldehyde, which proceeds through a tandem coupling and cyclization process. rsc.org This method is atom- and step-economical, with water as the only theoretical byproduct. rsc.org
Another strategy utilizes the gold-catalyzed reaction of α-alkynylamides and alkynoates in the presence of nitriles. d-nb.info This reaction proceeds through the formation of gold carbene intermediates. Furthermore, a radical-involved intramolecular cyclization of internal N-propargylamides catalyzed by gold has been developed for the construction of 5-oxazole ketones. nih.govacs.orgorganic-chemistry.org
Sustainable and Continuous Flow Synthesis Techniques for Oxazole Production
In recent years, there has been a growing emphasis on the development of sustainable and efficient synthetic methodologies. Continuous flow synthesis and the use of green reaction conditions are at the forefront of this movement.
Continuous flow technology offers several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. durham.ac.uk A fully automated continuous flow synthesis of 4,5-disubstituted oxazoles has been reported, utilizing a packed cartridge of a solid-supported base to facilitate the intramolecular cyclization. durham.ac.ukacs.org This system allows for the rapid production of oxazoles in good yields and high purities. durham.ac.ukacs.org Another example is a three-step continuous-flow process for the synthesis of 2-(azidomethyl)oxazoles from vinyl azides, which involves the formation of a 2-(bromomethyl)oxazole intermediate. beilstein-journals.orgresearchgate.net
Sustainable approaches to oxazole synthesis also include the use of environmentally benign catalysts and solvents. For instance, a calcium-catalyzed elimination-cyclization reaction with isocyanides has been developed for the rapid and high-yielding synthesis of 5-aminooxazoles. qub.ac.uk This method is considered green due to the use of an earth-abundant metal catalyst and the production of benign alcoholic by-products. qub.ac.uk Additionally, electrochemical methods for oxazole synthesis have been described, which avoid the use of transition metals and toxic oxidants. rsc.org
Interactive Data Table: Overview of Synthetic Methodologies
| Methodology | Key Reagents/Catalysts | Precursors | Product Type | Key Features | References |
| Direct Halogenation | N-Bromosuccinimide (NBS), Br2 | Phenyl-substituted oxazoles with a methyl group | Bromomethyl-substituted oxazoles | Straightforward, common method | , prepchem.com, thieme-connect.de |
| van Leusen Oxazole Synthesis | Tosylmethyl isocyanide (TosMIC) | Aldehydes | 5-Substituted oxazoles | Versatile, introduces substituent at C5 | ijpsonline.com, mdpi.com |
| Copper-Catalyzed Oxidative Cyclization | Cu(II) salts, CuBr, MCM-41-2N-Cu(OAc)2 | Enamides, benzylamines, 1,3-dicarbonyls, benzamides, β-diketones | 2,5-Disubstituted and 2,4,5-trisubstituted oxazoles | Mild conditions, high efficiency, potential for heterogeneous catalysis | nih.gov, thieme-connect.com, rsc.org, acs.org, rsc.org |
| Iron-Catalyzed Annulation | Iron salts | o-Nitrophenols, benzylic alcohols | 2-Arylbenzoxazoles | Sustainable, uses earth-abundant metal | acs.org, iosrjournals.org |
| Gold-Catalyzed Cyclization | Cationic Au(I) complexes | Amides, alkynes, aldehydes, N-propargylamides | Polysubstituted oxazoles, 5-oxazole ketones | Atom-economical, mild conditions | rsc.org, d-nb.info, nih.gov, acs.org |
| Continuous Flow Synthesis | Solid-supported bases | Ethyl isocyanoacetate, acyl chlorides, vinyl azides | 4,5-Disubstituted oxazoles, 2-(bromomethyl)oxazoles | Automated, rapid, improved safety | acs.org, beilstein-journals.org, durham.ac.uk |
| Sustainable Synthesis | Calcium catalysts, electrochemical methods | Isocyanides, carboxylic acids | 5-Aminooxazoles, various oxazoles | Green catalysts, avoids toxic reagents | qub.ac.uk, rsc.org |
Iii. Reaction Chemistry and Derivatization Strategies of 5 4 Bromomethyl Phenyl Oxazole
Nucleophilic Substitution Reactions of the Bromomethyl Group
The bromomethyl group (-CH₂Br) is an excellent electrophilic site for nucleophilic substitution reactions. As a benzylic halide, the C-Br bond is activated towards displacement due to the resonance stabilization of the potential carbocation intermediate, facilitating both Sₙ1 and Sₙ2 reaction pathways. This reactivity is central to the derivatization of 5-(4-(Bromomethyl)phenyl)oxazole.
The reaction of this compound with various primary and secondary amines leads to the formation of N-substituted derivatives through the displacement of the bromide ion. This amination reaction is a fundamental method for incorporating nitrogen-containing functional groups. For instance, reaction with secondary amines like diisopropyl iminodiacetate (B1231623) can yield complex amino ester derivatives mdpi.com. The reaction typically proceeds under basic conditions to neutralize the HBr byproduct. This strategy is widely used to link the oxazole (B20620) core to other molecular scaffolds for various applications.
Table 1: Examples of Amination Reactions
| Amine Nucleophile | Resulting Derivative Class | Significance |
|---|---|---|
| Primary Amines (R-NH₂) | Secondary Amines | Introduction of a single substituent on the nitrogen atom. |
| Secondary Amines (R₂NH) | Tertiary Amines | Formation of highly substituted amine derivatives. researchgate.net |
| Ammonia (NH₃) | Primary Amines | Direct introduction of an amino group. |
| Azide (N₃⁻) | Azides | Intermediate for reduction to primary amines or for click chemistry. |
Oxygen-based nucleophiles readily react with the bromomethyl group to form ethers, esters, and other related derivatives. Alkoxides (RO⁻), generated from alcohols and a base, yield ethers, while carboxylate salts (RCOO⁻) produce esters. These reactions expand the functional diversity of the parent molecule by introducing various oxygen-linked side chains. The general reactivity of oxazole-related compounds with alkoxides and other nucleophiles has been noted in the literature nih.gov.
Table 2: Reactions with Oxygen-Based Nucleophiles
| Oxygen Nucleophile | Product Functional Group | General Reaction |
|---|---|---|
| Alkoxide (e.g., CH₃O⁻) | Ether | Oxazole-Phenyl-CH₂-OCH₃ |
| Phenoxide (e.g., PhO⁻) | Aryl Ether | Oxazole-Phenyl-CH₂-OPh |
| Carboxylate (e.g., CH₃COO⁻) | Ester | Oxazole-Phenyl-CH₂-O-C(=O)CH₃ |
| Hydroxide (OH⁻) | Alcohol | Oxazole-Phenyl-CH₂-OH |
A key strategy for extending the carbon framework of this compound involves its reaction with stabilized carbanions. The malonic ester synthesis is a classic example, where diethyl malonate is deprotonated with a base (like sodium ethoxide) to form a nucleophilic enolate masterorganicchemistry.com. This enolate then attacks the benzylic carbon, displacing the bromide and forming a new carbon-carbon bond masterorganicchemistry.com. The resulting product can be further manipulated; for instance, hydrolysis of the esters followed by heating leads to decarboxylation, yielding a substituted carboxylic acid masterorganicchemistry.com. This method is highly effective for synthesizing derivatives with extended alkyl chains. Similar alkylations can be performed with other pronucleophiles, such as those used in allylic-allylic alkylation reactions nih.gov. The use of phase-transfer catalysts can facilitate these alkylations, often leading to high yields and enantioselectivities for chiral products frontiersin.orgresearchgate.net.
Transformations Involving the Oxazole Ring and Phenyl Moiety
While the bromomethyl group is the most reactive site for simple substitutions, the aromatic core, consisting of the oxazole and phenyl rings, can also undergo various transformations.
The oxazole ring itself exhibits characteristic reactivity towards oxidation and reduction, which often involves ring cleavage pharmaguideline.com. Strong oxidizing agents like potassium permanganate (B83412) or ozone can break open the heterocyclic ring, leading to the formation of open-chain products such as amides or carboxylic acids pharmaguideline.com. Conversely, reduction of the oxazole ring, for example through catalytic hydrogenation, can also result in ring opening, though the specific products depend heavily on the reaction conditions and the substitution pattern of the oxazole pharmaguideline.com. These transformations, while destructive to the core heterocycle, can be synthetically useful for converting the oxazole into other functional groups.
The phenyl ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and sulfonation msu.eduwikipedia.org. The position of substitution (ortho, meta, or para) is directed by the existing substituents. The 5-oxazolyl group is generally considered a deactivating group with a complex directing influence, while the bromomethyl group is a deactivating, ortho/para-director. The outcome of EAS reactions would depend on the specific reagents and conditions used.
More modern and versatile transformations involve transition-metal-catalyzed cross-coupling reactions. The phenyl ring can be further functionalized prior to or after the introduction of the bromomethyl group. For instance, if a halogen (e.g., Br, I) is present on the phenyl ring, it can participate in reactions like Suzuki, Stille, or Heck couplings to form new carbon-carbon or carbon-heteroatom bonds. Stille cross-coupling reactions have been shown to be effective on phenyloxazole systems researchgate.net. Direct arylation via C-H activation is another advanced strategy that can be applied to functionalize the phenyl ring without prior halogenation rsc.org. These methods provide powerful tools for synthesizing complex biaryl structures and other elaborate derivatives.
Table 3: Transformations of the Phenyl Ring
| Reaction Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group. | msu.edu |
| Halogenation | Br₂, FeBr₃ | Introduction of a bromo (-Br) group. | mnstate.edu |
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Formation of a biaryl structure. | researchgate.net |
| Stille Coupling | Ar-Sn(Bu)₃, Pd catalyst | Formation of a biaryl structure. | researchgate.net |
Aromatic Substitution and Cross-Coupling Reactions of the Phenyl Ring
Suzuki-Miyaura Coupling with Arylboronic Acids
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the case of this compound, the benzylic bromide moiety serves as the electrophilic partner for coupling with various arylboronic acids. This reaction facilitates the synthesis of diarylmethane derivatives, which are important structural motifs in many biologically active compounds and functional materials.
The reaction is catalyzed by a palladium complex and requires a base to activate the boronic acid. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions. For the coupling of benzylic bromides, specific conditions have been developed to ensure efficient reaction, as the oxidative addition step to the C(sp³)-Br bond can be slower compared to C(sp²)-Br bonds in aryl halides.
Detailed research on the Suzuki-Miyaura coupling of benzylic bromides has identified several effective catalytic systems. Microwave-assisted protocols have also been developed to accelerate the reaction. organic-chemistry.org
Typical Reaction Conditions:
A common catalytic system for the Suzuki-Miyaura coupling of benzylic bromides involves a palladium(II) acetate (B1210297) (Pd(OAc)₂) catalyst with a bulky electron-rich phosphine (B1218219) ligand, such as JohnPhos. Potassium carbonate (K₂CO₃) is often used as the base, and dimethylformamide (DMF) is a suitable solvent. organic-chemistry.org Alternative conditions may employ catalysts like PdCl₂(dppf)·CH₂Cl₂ with cesium carbonate (Cs₂CO₃) as the base in a solvent mixture like THF/H₂O. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ | JohnPhos | K₂CO₃ | DMF | 140 (Microwave) | organic-chemistry.org |
| PdCl₂(dppf)·CH₂Cl₂ | dppf | Cs₂CO₃ | THF/H₂O | 77 | nih.gov |
| PdCl₂ | DPEPhos | NaHCO₃ | Ethanol | 80 | beilstein-journals.org |
Research Findings:
Studies have shown that a variety of arylboronic acids can be successfully coupled with benzylic bromides, including those with both electron-donating and electron-withdrawing substituents. The reaction generally proceeds in good to excellent yields. For instance, the coupling of various benzyl (B1604629) bromides with potassium aryltrifluoroborates, which are stable and easy-to-handle alternatives to boronic acids, has been demonstrated to be effective. nih.gov The use of specific ligands like SPhos can enhance the reaction rate for certain substrates. nih.gov The chemoselectivity of the reaction can be controlled, allowing for the coupling of benzylic esters in the presence of benzylic halides, or vice versa, by tuning the reaction conditions. beilstein-journals.org
Palladium-Catalyzed Amidation
Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, are fundamental methods for the synthesis of carbon-nitrogen bonds. While extensively developed for the coupling of amines and amides with aryl halides (C(sp²)-X), the application to benzylic halides (C(sp³)-X) like this compound presents a different set of challenges, including the potential for β-hydride elimination as an unproductive side reaction.
The reaction involves the oxidative addition of the benzylic bromide to a Pd(0) complex, followed by coordination of the amide, deprotonation by a base, and subsequent reductive elimination to form the N-benzyl amide product and regenerate the Pd(0) catalyst. The choice of ligand is critical to promote the desired reductive elimination over competing pathways.
Research Findings:
While the direct palladium-catalyzed coupling of amides with benzylic bromides is less common than with aryl bromides, the broader field of Buchwald-Hartwig amination provides insights into effective catalytic systems. Ligands with a large bite angle, such as Xantphos, are often employed to facilitate C-N bond-forming reductive elimination. The use of a strong, non-nucleophilic base is also crucial for the deprotonation of the amide.
For related transformations, such as the amination of aryl bromides with benzylamine, catalytic systems using the XantPhos ligand with DBU as a base in DMF have been shown to be effective. Although this represents the reverse reactivity pattern, the components of the catalytic system are relevant. Research into palladium-catalyzed carbonylative arylation of benzylic C-H bonds also points to the utility of NIXANTPHOS-based palladium catalysts for forming bonds at the benzylic position. nih.govacs.org
| Catalyst Precursor | Ligand | Base | Solvent | General Application |
|---|---|---|---|---|
| Pd(dba)₂ | NiXantPhos | NaN(SiMe₃)₂ | CPME | Debenzylative C-S Coupling |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene (B28343) | Amidation of Aryl Halides |
| "XantPhos Pd G3" | XantPhos | DBU | MeCN/PhMe | Amination of Aryl Halides |
The development of specific protocols for the direct palladium-catalyzed amidation of this compound would likely require careful optimization of the catalyst, ligand, and base to favor the desired C-N bond formation and minimize side reactions.
Cycloaddition Chemistry: Oxazoles as Dienes in [4+2] Cycloadditions
The oxazole ring, despite its aromatic character, can function as a diene in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. This reactivity provides a powerful method for the synthesis of six-membered rings, particularly substituted pyridines. The oxazole acts as an electron-deficient azadiene, and its reactivity is enhanced by the presence of electron-withdrawing groups on the ring. The reaction proceeds with a dienophile, which is typically an electron-rich alkene or alkyne.
Research Findings:
The Diels-Alder reactivity of oxazoles is well-documented. The substitution pattern on the oxazole ring significantly influences its ability to act as a diene. For instance, 5-alkoxyoxazoles are electron-rich and readily react with various dienophiles. The reaction of 5-ethoxyoxazoles with dienophiles has been utilized in the synthesis of pyridoxine (B80251) (Vitamin B₆) analogues. chemrxiv.org
The regioselectivity of the cycloaddition is also an important consideration. For unsymmetrical dienophiles, the substituent with the strongest electron-withdrawing character generally ends up at the C-4 position of the resulting pyridine (B92270) ring. youtube.com However, steric effects can sometimes override this electronic preference. youtube.com
In the context of this compound, the 5-phenyl substituent would influence the electronic nature of the oxazole ring. While the phenyl group itself is not strongly electron-withdrawing or -donating, it participates in conjugation with the oxazole ring. The reaction would proceed with a suitable dienophile, such as an acrylate, maleimide, or an alkyne, to ultimately yield a substituted pyridine, retaining the 4-(bromomethyl)phenyl group at what was the 5-position of the oxazole.
| Oxazole Substituent | Dienophile | Product Type | Key Feature |
|---|---|---|---|
| 5-Ethoxy | Dimethyl maleate | Pyridoxine analogue | Formation of a substituted 3-hydroxypyridine. chemrxiv.org |
| 5-Amino | Maleimide | 3-Aminopyridine or adduct | Product depends on reaction conditions and substituents. |
| Unsubstituted | Ethylene | Pyridine | Reaction facilitated by Lewis or Brønsted acid catalysis. |
This cycloaddition strategy offers a versatile route to highly functionalized pyridine derivatives starting from this compound, allowing for the introduction of various substituents on the newly formed ring.
Iv. Advanced Applications of 5 4 Bromomethyl Phenyl Oxazole in Chemical Sciences
Role as a Key Synthetic Intermediate and Reactive Scaffold
The unique combination of the oxazole (B20620) ring and the benzylic bromide functionality in 5-(4-(bromomethyl)phenyl)oxazole makes it a powerful tool for synthetic chemists. The oxazole moiety is a well-recognized pharmacophore found in numerous biologically active compounds, while the bromomethyl group serves as a versatile handle for a variety of chemical transformations.
Building Block for Complex Polyheterocyclic Systems
The oxazole ring is a fundamental component in many natural products and synthetic molecules with significant biological activities. semanticscholar.orgresearchgate.net The compound this compound serves as a crucial starting material for the construction of more elaborate polyheterocyclic systems. The reactive bromomethyl group allows for its incorporation into larger molecular frameworks through various coupling reactions.
For instance, the bromomethyl group can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, thiols, and alcohols, to introduce new functional groups and build larger molecular architectures. rsc.org This reactivity is instrumental in synthesizing complex molecules where the phenyl-oxazole unit is a key structural motif. Furthermore, the oxazole core itself can be involved in cycloaddition reactions, further expanding the diversity of accessible heterocyclic structures. semanticscholar.org The Van Leusen oxazole synthesis is a notable method for creating 5-substituted oxazoles, highlighting the importance of this class of compounds as synthetic precursors. nih.gov
Precursor for Active Pharmaceutical Ingredient (API) Analogues (e.g., Non-Steroidal Anti-Inflammatory Drugs)
The oxazole nucleus is a recognized scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. researchgate.netresearchgate.netnih.govjddtonline.info The structural motif of this compound makes it an attractive precursor for the synthesis of analogues of existing Active Pharmaceutical Ingredients (APIs), particularly Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). researchgate.net
The synthesis of such analogues often involves the modification of the core structure to enhance efficacy, selectivity, or pharmacokinetic properties. The bromomethyl group of this compound provides a convenient attachment point for various side chains and functional groups, allowing for the systematic exploration of structure-activity relationships (SAR). nih.gov For example, by reacting this compound with different amines or phenols, a library of new compounds can be generated and screened for their anti-inflammatory potential. This approach has been successfully employed in the development of novel oxazole-based therapeutic agents. jddtonline.info
Contributions to Polymer Chemistry and Materials Science
The utility of this compound extends beyond medicinal chemistry into the realm of polymer science. Its reactive nature makes it a valuable component in the design and synthesis of advanced polymeric materials with tailored properties and functionalities.
Initiation of Controlled Radical Polymerizations
Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), are powerful methods for synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. sigmaaldrich.com The bromomethyl group in this compound can act as an efficient initiator for these processes.
In a typical ATRP setup, the carbon-bromine bond can be homolytically cleaved in the presence of a transition metal catalyst, generating a radical that initiates the polymerization of a monomer, such as styrene. dntb.gov.ua This allows for the synthesis of polymers with an oxazole-functionalized chain end. The ability to precisely control the polymerization process enables the creation of polymers with specific architectures and functionalities.
| Polymerization Technique | Role of this compound | Resulting Polymer Structure |
| Atom Transfer Radical Polymerization (ATRP) | Initiator | Oxazole-functionalized polymer chain end |
| Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization | Potential for conversion to a chain transfer agent | Polymers with oxazole moieties |
Design of Functionalized Polymeric Architectures
The incorporation of the this compound moiety into polymer chains imparts specific functionalities to the resulting material. The oxazole ring can influence the polymer's photophysical properties, thermal stability, and potential for post-polymerization modification.
By using this compound as an initiator or by incorporating it as a monomer, a variety of functionalized polymeric architectures can be designed. mdpi.com These include block copolymers, star-shaped polymers, and polymer brushes, where the oxazole unit can be located at the chain end, along the backbone, or as a pendant group. rsc.org These functionalized polymers have potential applications in areas such as organic light-emitting diodes (OLEDs), sensors, and drug delivery systems, where the specific properties of the oxazole group can be exploited. dntb.gov.uamdpi.com
V. Spectroscopic and Computational Characterization of 5 4 Bromomethyl Phenyl Oxazole
Spectroscopic Techniques for Structural Elucidation
Spectroscopic analysis is indispensable for confirming the molecular structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information about the atomic connectivity and functional groups within the molecule.
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: The proton NMR spectrum of 5-(4-(Bromomethyl)phenyl)oxazole would exhibit characteristic signals corresponding to each unique proton environment.
Bromomethyl Protons (-CH₂Br): A distinct singlet is expected for the two protons of the bromomethyl group, typically appearing in the downfield region around δ 4.5-5.0 ppm due to the deshielding effect of the adjacent bromine atom.
Phenyl Protons (Aromatic -H): The para-substituted phenyl ring will show a typical AA'BB' splitting pattern. Two doublets are expected in the aromatic region (δ 7.2-8.0 ppm), each integrating to two protons.
Oxazole (B20620) Protons (-H): The oxazole ring contains two protons. The proton at the C2 position would likely appear as a singlet further downfield (δ ~8.0-8.4 ppm), while the proton at the C4 position would also be a singlet, appearing slightly more upfield (δ ~7.2-7.8 ppm).
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.
Bromomethyl Carbon (-CH₂Br): This carbon would appear as a distinct signal in the aliphatic region, typically around δ 30-35 ppm.
Aromatic Carbons: The phenyl ring would show four signals: two for the protonated carbons and two for the quaternary carbons (one attached to the oxazole ring and one to the bromomethyl group). These signals would fall in the typical aromatic range of δ 120-140 ppm.
Oxazole Carbons: The three carbon atoms of the oxazole ring would have characteristic chemical shifts, generally appearing in the range of δ 120-160 ppm.
A summary of expected NMR shifts is presented in Table 1.
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| -CH₂Br | ~4.5 - 5.0 (s, 2H) | ~30 - 35 |
| Aromatic CH | ~7.2 - 8.0 (2d, 4H) | ~125 - 130 |
| Aromatic C-C/C-Br | Not Applicable | ~135 - 145 |
| Oxazole C4-H | ~7.2 - 7.8 (s, 1H) | ~120 - 125 |
| Oxazole C2-H | ~8.0 - 8.4 (s, 1H) | ~150 - 155 |
| Oxazole C5 | Not Applicable | ~145 - 150 |
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound. Note: These are estimated values based on analogous structures.
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, key absorption bands would be expected.
| Vibrational Mode | Expected Frequency (cm⁻¹) |
| C-H stretch (Aromatic & Oxazole) | 3050 - 3150 |
| C=N stretch (Oxazole) | 1630 - 1660 |
| C=C stretch (Aromatic & Oxazole) | 1450 - 1600 |
| C-O-C stretch (Oxazole) | 1050 - 1150 |
| C-Br stretch | 600 - 700 |
Table 2: Characteristic IR Absorption Frequencies for this compound. Note: These are estimated values based on typical functional group frequencies.
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and confirmation of the elemental composition.
For this compound (Molecular Formula: C₁₀H₈BrNO), the mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two peaks of nearly equal intensity at m/z 253 and 255. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula. Common fragmentation patterns would include the loss of the bromine atom (-Br) leading to a fragment at m/z 174, and the cleavage of the benzyl (B1604629) group.
Computational Chemistry for Elucidating Reactivity and Electronic Structure
Computational methods, particularly Density Functional Theory (DFT), are powerful predictive tools for understanding the electronic structure and reactivity of molecules where experimental data is scarce.
DFT calculations can determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. ulima.edu.pe
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and oxazole rings. The LUMO is likely distributed over the entire aromatic system, with a significant contribution from the bromomethyl group, indicating its susceptibility to nucleophilic attack. A smaller HOMO-LUMO gap would suggest higher chemical reactivity.
A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, providing a visual guide to its reactive sites. The map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
In an MEP map of this compound, the most negative potential (typically colored red) would be expected around the nitrogen and oxygen atoms of the oxazole ring, identifying them as sites for electrophilic interaction. ulima.edu.pe Conversely, the region around the hydrogen atoms of the bromomethyl group and the hydrogen atoms of the phenyl ring would exhibit a positive potential (colored blue), with the area around the -CH₂Br group being particularly electrophilic and thus a primary site for nucleophilic substitution reactions.
Vi. Future Directions and Emerging Research Frontiers for 5 4 Bromomethyl Phenyl Oxazole
Development of Highly Stereoselective and Regioselective Synthetic Routes
While the synthesis of 5-(4-(bromomethyl)phenyl)oxazole itself is established, the next frontier lies in the development of highly controlled synthetic routes for its more complex derivatives. The ability to precisely dictate the spatial arrangement of atoms (stereoselectivity) and the position of functional groups (regioselectivity) is paramount for creating molecules with specific functions, particularly in pharmacology.
Future research will likely focus on:
Asymmetric Synthesis: For derivatives of this compound that incorporate chiral centers, developing asymmetric syntheses is a primary goal. This involves using chiral catalysts or auxiliaries to produce a single enantiomer of a desired compound, which is often crucial for biological activity.
Regiocontrolled Functionalization: The phenyloxazole core presents multiple sites for further chemical modification. Research into methods that can selectively target a specific position on either the phenyl or oxazole (B20620) ring will be critical. For instance, methods for the highly regioselective synthesis of tetra-substituted phenylaminopyrazoles are being explored, which could be adapted for complex oxazole systems. mdpi.com One-pot condensation reactions are proving to be versatile and efficient in achieving such selectivity. mdpi.com
Advanced Cycloaddition Reactions: The van Leusen oxazole synthesis, a classic method, is being refined to create highly substituted oxazoles. nih.govmdpi.com Future work may adapt these methods to generate intricate derivatives of this compound with precise regiochemistry. Gold-catalyzed intermolecular [3+2]-cycloadditions of unsymmetrical internal alkynes also offer a pathway to highly regioselective synthesis of substituted oxazoles. rsc.org
Exploration of Novel Catalytic Systems and Reaction Conditions
The efficiency and selectivity of reactions involving this compound are heavily dependent on the catalytic systems employed. The exploration of novel catalysts and reaction conditions is a vibrant area of research aimed at improving yields, reducing waste, and enabling new types of chemical transformations.
Emerging trends in this area include:
Transition Metal Catalysis: Palladium-catalyzed C-H activation has become a powerful tool for functionalizing phenyl-substituted heterocyclic aromatics like phenyloxazoles. sioc-journal.cn This allows for the direct formation of carbon-carbon and carbon-heteroatom bonds, offering a more atom-economical approach. sioc-journal.cn Research is also expanding to include non-precious transition metals like cobalt, which has been used for the regioselective C-H alkylation and allylation of related arylthiazoles. rsc.org Such methods could be adapted for the phenyloxazole scaffold.
Rhodium-Catalyzed Reactions: Rhodium(III)-catalyzed C-H activation and annulation reactions of phenyloxazoles with diazo compounds have been developed to produce complex heterocyclic systems like isocoumarins and isoquinolinones. ccspublishing.org.cnrsc.org These reactions demonstrate excellent functional group tolerance and operational simplicity. ccspublishing.org.cn
Photocatalysis and Green Chemistry: The use of light to drive chemical reactions (photocatalysis) is a growing field. Future research may explore photocatalytic methods to activate the bromomethyl group or functionalize the aromatic rings of this compound under milder conditions. Additionally, the use of greener solvents and catalysts, such as copper, is being investigated for various oxazole syntheses. ijpsonline.comijpsonline.com
| Catalytic System | Reaction Type | Key Advantages | Potential Application for this compound |
|---|---|---|---|
| Palladium | C-H Activation/Arylation | High catalytic activity, high regioselectivity | Direct functionalization of the phenyl ring |
| Rhodium(III) | C-H Functionalization/Annulation | Acid-controlled chemodivergence, operational simplicity | Synthesis of complex fused heterocyclic systems |
| Cobalt(III) | C-H Alkylation/Allylation | Use of non-precious metals, high selectivity | Introduction of alkyl and allyl groups to the phenyl ring |
| Gold | Intermolecular [3+2]-Cycloaddition | High regioselectivity for substituted oxazoles | Synthesis of complex oxazole derivatives |
Expansion into Advanced Materials and Supramolecular Chemistry
The rigid, aromatic structure of the phenyloxazole unit makes it an attractive candidate for the development of advanced materials with unique optical and electronic properties. The bromomethyl group serves as a convenient anchor point for incorporating these molecules into larger assemblies.
Future research directions include:
Organic Electronics: Phenyloxazole derivatives are being investigated for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. Their photophysical properties can be tuned by chemical modification, making them promising materials for next-generation displays and lighting.
Supramolecular Assemblies: Supramolecular chemistry involves the design of molecules that can self-assemble into larger, ordered structures through non-covalent interactions. uclouvain.be The phenyloxazole core can be incorporated into macrocycles and other complex architectures. beilstein-journals.org The ability to form such assemblies opens up possibilities for creating novel sensors, porous materials, and systems for molecular recognition. uclouvain.be For instance, 1,3,5-triazines are used as building blocks for oligomers in supramolecular chemistry, and a similar approach could be taken with oxazole-based compounds. rsc.org
Functional Polymers: By converting the bromomethyl group into a polymerizable functional group, this compound can be used as a monomer to create polymers with tailored properties. These polymers could find applications in areas such as specialty coatings, membranes, and drug delivery systems.
Interdisciplinary Research in Chemical Biology and Medicinal Chemistry (Focus on Scaffold Design)
In medicinal chemistry, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached to create a library of potential drug candidates. The phenyloxazole moiety is considered a "privileged scaffold" because it is found in numerous biologically active compounds. nih.govconnectjournals.com
The this compound structure is particularly valuable as it allows for the systematic exploration of chemical space around this privileged core. The reactive bromomethyl handle enables chemists to readily attach a wide variety of molecular fragments, facilitating the synthesis of diverse compound libraries for biological screening.
Key areas of focus in this interdisciplinary field include:
Kinase Inhibitors: The 2-anilino-5-aryloxazole scaffold has been identified as a novel template for inhibitors of VEGFR2 kinase, a key target in cancer therapy. acs.org The bromomethyl group on a 5-phenyloxazole (B45858) ring could serve as a synthetic handle to introduce substituents that modulate kinase binding and selectivity.
Bioisosteric Replacement: The phenyloxazole ring system can be used as a bioisostere for other aromatic groups, such as a benzamide (B126) group, in drug design. nih.gov This strategy allows medicinal chemists to modify the physicochemical properties of a drug candidate, such as its solubility or metabolic stability, while retaining its biological activity.
Scaffolds for Tissue Engineering: Bioactive scaffolds are crucial for tissue regeneration. uniroma1.itnih.gov While current research often focuses on polymers like chitosan (B1678972) and alginate, the incorporation of functional small molecules like derivatives of this compound could introduce specific cell-signaling capabilities or other desired properties into these materials. uniroma1.itnih.gov The design of such bioactive and biomimetic scaffolds is an emerging area where this compound could play a role. uniroma1.itnih.gov
The pyrazole (B372694) ring, a close relative of oxazole, is another privileged scaffold in drug discovery, found in numerous approved drugs for cancer and other diseases. nih.gov The extensive research into pyrazole-based drugs provides a roadmap for the potential development of oxazole-based therapeutics, underscoring the importance of scaffolds like this compound in the design of new medicines. nih.govconnectjournals.comnih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
